4-Cyclobutoxybenzoic acid

Description

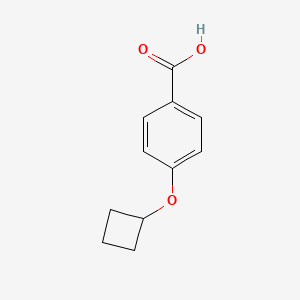

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGJSIFGXOICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614130 | |

| Record name | 4-(Cyclobutyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62577-95-1 | |

| Record name | 4-(Cyclobutyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclobutoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclobutoxybenzoic acid chemical properties

An In-Depth Technical Guide to 4-Cyclobutoxybenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of increasing interest in the fields of medicinal chemistry and materials science. We delve into its core chemical properties, established synthesis protocols, spectroscopic profile, and key safety considerations. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the strategic application of this compound. The guide highlights the significance of the cyclobutoxy moiety as a bioisostere and its role in modulating the physicochemical properties of parent benzoic acid structures for enhanced therapeutic potential.

Molecular Identity and Physicochemical Characteristics

This compound is a solid, crystalline compound at room temperature. The introduction of the cyclobutoxy group in the para position of the benzoic acid ring significantly influences its properties compared to its parent compound, 4-hydroxybenzoic acid. The strained, puckered cyclobutane ring offers unique conformational constraints and metabolic stability, making it a valuable building block in drug design.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 62577-95-1 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [2] |

| Melting Point | 192-195 °C | [2][4] |

| Physical Form | Powder | [2] |

| InChI Key | SBJGJSIFGXOICD-UHFFFAOYSA-N | [2][3] |

| SMILES | C1CC(C1)OC2=CC=C(C=C2)C(=O)O | [3] |

| Storage Temperature | Room Temperature | [2] |

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is via the Williamson ether synthesis. This classic SN2 reaction is exceptionally reliable for forming ethers from an alkoxide and a primary alkyl halide.[5]

Mechanistic Rationale

The synthesis proceeds in two conceptual stages:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of a 4-hydroxybenzoate ester, forming a highly nucleophilic phenoxide ion. Ethyl 4-hydroxybenzoate is a common starting material as the ester group protects the carboxylic acid from interfering with the reaction.

-

Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of cyclobutyl bromide. This is a concerted, backside attack that displaces the bromide leaving group, forming the cyclobutoxy ether linkage.[5][6] The use of a primary alkyl halide (cyclobutyl bromide) is crucial, as secondary or tertiary halides would favor elimination (E2) pathways, reducing the yield of the desired ether.[7]

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to yield the target this compound. This is typically achieved by heating with an aqueous base, such as potassium hydroxide, followed by acidic workup to protonate the carboxylate.[4]

The choice of a polar aprotic solvent like dimethylformamide (DMF) is strategic; it effectively solvates the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]

Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Step 1: Ether Formation

-

To a 500 mL round-bottom flask, add ethyl 4-hydroxybenzoate (25 g), anhydrous potassium carbonate (31 g), and potassium iodide (2.5 g) in dimethylformamide (300 mL).

-

Stir the mixture vigorously to ensure a fine suspension.

-

Add cyclobutyl bromide (23.1 g) to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-cyclobutoxybenzoate.

Step 2: Ester Hydrolysis

-

Dissolve the crude ethyl 4-cyclobutoxybenzoate in a 10% aqueous potassium hydroxide solution (200 mL).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3.

-

The white precipitate of this compound will form.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from acetonitrile to yield pure this compound (Typical yield: ~12.7 g).[4]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to individual suppliers, the expected profile can be reliably predicted based on its molecular structure and data from analogous compounds.[8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | -COOH | δ 12.0-13.0 ppm (s, 1H) | Acidic proton, broad singlet, solvent dependent.[9] |

| Aromatic (ortho to -COOH) | δ ~7.9 ppm (d, 2H) | Deshielded by the electron-withdrawing carboxylic acid group. | |

| Aromatic (ortho to -OR) | δ ~7.0 ppm (d, 2H) | Shielded by the electron-donating ether oxygen. | |

| -O-CH- | δ ~4.7 ppm (quintet, 1H) | Methine proton adjacent to the electron-withdrawing oxygen. | |

| Cyclobutyl (-CH₂-) | δ 1.6-2.5 ppm (m, 6H) | Aliphatic protons of the cyclobutane ring, complex multiplet. | |

| ¹³C NMR | -C=O | δ ~167 ppm | Carbonyl carbon of the carboxylic acid.[9] |

| Aromatic (C-COOH) | δ ~125 ppm | Quaternary carbon attached to the carboxyl group. | |

| Aromatic (C-OR) | δ ~163 ppm | Quaternary carbon attached to the ether oxygen. | |

| Aromatic (CH, ortho to -COOH) | δ ~132 ppm | Aromatic CH carbons adjacent to the carboxyl group. | |

| Aromatic (CH, ortho to -OR) | δ ~115 ppm | Aromatic CH carbons adjacent to the ether oxygen. | |

| -O-CH- | δ ~76 ppm | Methine carbon of the cyclobutoxy group. | |

| Cyclobutyl (-CH₂-) | δ ~31, ~13 ppm | Aliphatic carbons of the cyclobutane ring. | |

| FT-IR (cm⁻¹) | O-H stretch | 2500-3300 (very broad) | Characteristic broad absorption of a carboxylic acid dimer. |

| C=O stretch | 1680-1710 | Carbonyl stretch of the carboxylic acid. | |

| C-O stretch (Aryl ether) | 1240-1260 | Asymmetric C-O-C stretch. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 192 | Corresponds to the molecular weight. |

| Major Fragment | m/z = 137 | Loss of the cyclobutyl group (-C₄H₇). |

Reactivity and Applications in Drug Development

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the aryl ether.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄). These reactions are fundamental for incorporating the molecule into larger, more complex structures.

-

Aryl Ether: The cyclobutoxy ether linkage is generally stable under most synthetic conditions. Cleavage requires harsh conditions, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃), which are not typically employed when this moiety is part of a larger drug candidate.

Role in Medicinal Chemistry

The incorporation of a cyclobutane ring into drug candidates is a strategic choice to enhance pharmacokinetic and pharmacodynamic properties.[1]

-

Metabolic Stability: The cyclobutoxy group can act as a "metabolic shield." It can replace more labile groups (e.g., isopropyl or tert-butyl groups) that are susceptible to oxidative metabolism by cytochrome P450 enzymes. The strained ring is less readily hydroxylated, potentially increasing the half-life of a drug.

-

Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of the ether linkage.[1] This can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Improved Physicochemical Properties: As a bioisostere for other alkyl or aryl groups, the cyclobutoxy moiety can fine-tune properties like lipophilicity (LogP), solubility, and membrane permeability, which are critical for oral bioavailability.[1]

-

Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds and ionic interactions with target receptors.[10] However, its acidity can limit cell permeability. Converting it to a prodrug ester is a common strategy to improve drug delivery.[11]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated area or chemical fume hood.

References

-

PrepChem. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid. PrepChem.com.

-

Sigma-Aldrich. (n.d.). This compound.

-

ChemicalBook. (n.d.). 4-cyclobutyl-benzoic acid CAS#: 3158-70-1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 530444, 4-Butylbenzoic acid, cyclobutyl ester. PubChem.

-

ChemicalBook. (n.d.). 4-(1-(tert-butoxycarbonylaMino)cyclobutyl)benzoic acid synthesis.

-

PubChemLite. (n.d.). This compound (C11H12O3).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

-

Utah Tech University. (n.d.). Williamson Ether Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. PubChem.

-

Wikipedia. (n.d.). Williamson ether synthesis.

-

Sigma-Aldrich. (2023). Safety Data Sheet for 4-Hydroxybenzoic acid.

-

Simson Pharma Limited. (n.d.). 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

J&K Scientific LLC. (2023). Williamson Ether Synthesis.

-

Sigma-Aldrich. (2023). Safety Data Sheet for a related corrosive solid.

-

Thermo Fisher Scientific. (2018). Safety Data Sheet for p-Hydroxybenzoic acid.

-

National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information on NMR data.

-

Fisher Scientific. (2023). Safety Data Sheet for Cyclobutanecarboxylic acid.

-

ChemicalBook. (n.d.). 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11043825, 4-(4-Phenylbutoxy)benzoic Acid. PubChem.

-

ChemicalBook. (n.d.). 4-CYCLOHEXYLBENZOIC ACID(20029-52-1) 1H NMR spectrum.

-

SpectraBase. (n.d.). 4-(Cyclopentyloxy)benzoic acid - Spectrum.

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering.

-

Google Patents. (2016). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

-

BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

-

The Journal of Physical Chemistry A. (2021). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid.

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. International Journal of Molecular Sciences.

-

MDPI. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics.

-

Chemistry LibreTexts. (2021). Preparation of 4-Acetoxy Benzoic acid.

-

Bentham Science. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook.

-

PubMed. (2011). Discovery of a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 62577-95-1 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclobutoxybenzoic acid CAS number and structure

An In-depth Technical Guide to 4-Cyclobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and essential safety and handling information. The guide is intended for researchers and professionals in chemistry and drug development, offering expert insights into the experimental causality and practical considerations for working with this compound.

Chemical Identity and Physicochemical Properties

This compound is a para-substituted benzoic acid derivative characterized by a cyclobutoxy ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science, as the cyclobutyl group can impart desirable properties such as metabolic stability and unique conformational constraints.

Chemical Structure

The molecular structure consists of a benzoic acid core with a cyclobutoxy group attached at the para (4-) position of the benzene ring.

Caption: 2D Structure of this compound.

Identifiers and Properties

Quantitative data for this compound are summarized in the tables below for easy reference.

| Identifier | Value | Source |

| CAS Number | 62577-95-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | |

| InChI | 1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) | |

| InChIKey | SBJGJSIFGXOICD-UHFFFAOYSA-N | |

| SMILES | C1CC(C1)OC2=CC=C(C=C2)C(=O)O | [2] |

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 192-195 °C | [1] |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the cyclobutoxy ether linkage, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is reliable and scalable.

Synthetic Workflow

The overall transformation involves the alkylation of a 4-hydroxybenzoate ester with a cyclobutyl halide, followed by saponification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for reproducibility.[1]

Step 1: Synthesis of Ethyl 4-cyclobutoxybenzoate

-

Reagent Charging: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (25 g), anhydrous potassium carbonate (31 g), and potassium iodide (2.5 g).

-

Solvent Addition: Add 300 mL of dimethylformamide (DMF) to the flask.

-

Reactant Addition: While stirring, add cyclobutyl bromide (23.1 g) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Causality Note: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group. Potassium iodide serves as a catalyst via the Finkelstein reaction, transiently forming the more reactive cyclobutyl iodide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields crude ethyl 4-cyclobutoxybenzoate.

Step 2: Hydrolysis to this compound

-

Saponification: Transfer the crude ethyl 4-cyclobutoxybenzoate (20.1 g) to a 500 mL round-bottom flask. Add 200 mL of a 10% aqueous potassium hydroxide solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (TLC analysis).

-

Causality Note: The strong base (KOH) and heat facilitate the saponification of the ethyl ester to the corresponding carboxylate salt.

-

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound will form.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from acetonitrile (approx. 400 mL) to yield pure this compound (12.7 g).[1]

Spectroscopic Characterization (Predicted)

While experimental spectra are instrument-dependent, the following provides an authoritative guide to the expected signals for structural confirmation.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Carboxylic Acid Proton: A broad singlet far downfield (approx. δ 12.0-13.0 ppm).

-

Cyclobutoxy Protons: A multiplet for the methine proton (CH-O) around δ 4.5-4.8 ppm, and several multiplets for the methylene protons (CH₂) of the cyclobutyl ring in the upfield region (approx. δ 1.5-2.5 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: A signal around δ 167-170 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-165 ppm), with the carbon attached to the oxygen appearing most downfield.

-

Cyclobutoxy Carbons: A signal for the methine carbon (CH-O) around δ 75-80 ppm, and signals for the methylene carbons around δ 15-35 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid).

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (carbonyl).

-

C-O Stretch: Absorption bands in the 1200-1300 cm⁻¹ region (ether and carboxylic acid).

-

-

Mass Spectrometry (MS):

-

[M-H]⁻: For negative ion mode, a peak at m/z 191.07, corresponding to the deprotonated molecule.

-

[M+H]⁺: For positive ion mode, a peak at m/z 193.09.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:

| GHS Classification | Hazard Statement | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| STOT SE 3 | H335: May cause respiratory irritation |

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Potential Applications and Research Directions

This compound serves as a valuable building block in several areas of chemical research and development:

-

Liquid Crystals: Benzoic acid derivatives are foundational components in the design of liquid crystalline materials. The cyclobutoxy group can influence the mesophase behavior and transition temperatures.

-

Pharmaceuticals: The incorporation of a cyclobutyl moiety can enhance the metabolic stability and pharmacokinetic profile of drug candidates. This acid can be used as a precursor for more complex active pharmaceutical ingredients (APIs).

-

Polymers and Materials Science: As a difunctional monomer (after conversion to an acid chloride or other derivative), it can be incorporated into specialty polymers, such as polyesters and polyamides, to impart specific thermal or mechanical properties.

Future research may focus on leveraging its unique structure to develop novel materials with tailored properties or as a key fragment in the synthesis of next-generation therapeutics.

Conclusion

This compound is a well-defined chemical compound with established synthetic routes and clear safety protocols. Its utility as a synthetic intermediate is significant, particularly in fields requiring precise control over molecular architecture. This guide provides the foundational technical knowledge necessary for its effective and safe use in a research and development setting.

References

-

PrepChem.com. Synthesis of 4-cyclobutyloxybenzoic acid. [Link]

-

PubChem. This compound (C11H12O3). [Link]

-

Wang, L. et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Cyclobutoxybenzoic Acid from p-Hydroxybenzoic Acid

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 4-cyclobutoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen methodology, emphasizing the principles of the Williamson ether synthesis and providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Strategic Overview: The Synthetic Rationale

The conversion of p-hydroxybenzoic acid to this compound is fundamentally an O-alkylation reaction. The most direct and widely employed method for this transformation is the Williamson ether synthesis . This classic yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[1][2][3]

The core strategy involves two primary stages:

-

O-Alkylation: Deprotonation of the phenolic hydroxyl group of a p-hydroxybenzoic acid derivative to form a potent nucleophile (phenoxide), which then displaces a halide from a cyclobutyl electrophile.

-

Hydrolysis (if necessary): Conversion of an ester protecting group back to the desired carboxylic acid.

A critical consideration is the presence of two acidic protons in the starting material: the carboxylic acid proton and the phenolic hydroxyl proton. To prevent the carboxylate from competing as a nucleophile and to ensure clean O-alkylation on the phenolic oxygen, the most reliable synthetic route involves the protection of the carboxylic acid as an ester. The following protocol is therefore based on the alkylation of ethyl p-hydroxybenzoate, followed by saponification to yield the final product. This two-step approach enhances reaction specificity and simplifies purification.

Overall Synthetic Workflow

The following diagram outlines the high-level workflow from the protected starting material to the final purified product.

Caption: High-level experimental workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] Understanding this mechanism is key to optimizing reaction conditions.

-

Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of ethyl p-hydroxybenzoate. This generates the potassium phenoxide, a highly reactive nucleophile. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the potassium cation, leaving the phenoxide anion exposed and highly nucleophilic.[3]

-

Nucleophilic Attack: The phenoxide ion performs a "backside attack" on the carbon atom of cyclobutyl bromide that is bonded to the bromine.[1][4]

-

Transition State: A transient, high-energy transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.

-

Leaving Group Departure: The bromide ion is expelled as the leaving group, resulting in the formation of the ether linkage and potassium bromide as a byproduct.

The optional addition of potassium iodide (KI) acts as a catalyst. Through the Finkelstein reaction, the bromide of the cyclobutyl bromide is transiently replaced by iodide. Cyclobutyl iodide is a more reactive alkylating agent because iodide is a better leaving group than bromide, thus accelerating the rate of the SN2 reaction.

Caption: Mechanism of the SN2 reaction between the phenoxide and cyclobutyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for robustness and high yield.[5]

Part A: O-Alkylation of Ethyl p-Hydroxybenzoate

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl p-hydroxybenzoate | 166.17 | 25.0 g | 1.0 |

| Cyclobutyl Bromide | 135.00 | 23.1 g (16.4 mL) | 1.14 |

| Anhydrous Potassium Carbonate | 138.21 | 31.0 g | 1.5 |

| Potassium Iodide | 166.00 | 2.5 g | 0.1 |

| Dimethylformamide (DMF) | - | 300 mL | - |

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl p-hydroxybenzoate (25.0 g), anhydrous potassium carbonate (31.0 g), potassium iodide (2.5 g), and dimethylformamide (300 mL).

-

Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but is not so strong as to promote significant side reactions. KI is a catalyst. DMF is the ideal polar aprotic solvent to facilitate the SN2 reaction.[3]

-

-

Addition of Alkylating Agent: Begin stirring the suspension and add cyclobutyl bromide (23.1 g) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, pour it into 1 L of cold water. A precipitate (the crude product) will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMF and inorganic salts.

-

Drying: Dry the isolated solid, ethyl 4-cyclobutoxybenzoate, in a vacuum oven. The expected yield is approximately 20.1 g.

Part B: Saponification to this compound

Materials & Reagents:

| Reagent | Concentration | Quantity |

| Crude Ethyl 4-cyclobutoxybenzoate | - | ~20.1 g |

| Potassium Hydroxide (KOH) | 10% (w/v) | 200 mL |

| Concentrated HCl | ~37% | As needed |

| Acetonitrile | - | ~400 mL |

Procedure:

-

Setup: Place the crude ethyl 4-cyclobutoxybenzoate from Part A into a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Hydrolysis: Add the 10% aqueous potassium hydroxide solution (200 mL) and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Causality: Heating with a strong base (KOH) hydrolyzes the ester functional group to a carboxylate salt (potassium 4-cyclobutoxybenzoate).

-

-

Acidification: Cool the reaction mixture in an ice bath. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. A white precipitate of this compound will form.

-

Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

-

Isolation: Collect the white solid by vacuum filtration and wash with cold water.

Part C: Purification and Characterization

-

Recrystallization: Transfer the crude acid to a 1 L Erlenmeyer flask. Add approximately 400 mL of acetonitrile and heat the mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in the hot solvent but much less soluble at cold temperatures, while impurities remain in solution.

-

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

-

Characterization: The final product, this compound, should be a white crystalline solid.

-

Yield: A typical yield is around 12.7 g.

-

Melting Point: 192-195 °C.[5]

-

Conclusion

The synthesis of this compound from its p-hydroxy- precursor is reliably achieved through a two-stage process centered on the Williamson ether synthesis. By protecting the carboxylic acid as an ethyl ester, the O-alkylation of the phenolic hydroxyl group proceeds cleanly and in high yield. Subsequent saponification and purification by recrystallization afford the final product with high purity. This guide provides a detailed, mechanistically-supported protocol that ensures reproducibility and success for professionals in the chemical and pharmaceutical sciences.

References

-

Synthesis of 4-cyclobutyloxybenzoic acid. PrepChem.com. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. PrepChem.com. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

Sources

A Spectroscopic Investigation of 4-Cyclobutoxybenzoic Acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Cyclobutoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. The guide offers a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the relationship between the spectral features and the molecular structure.

Introduction

This compound is a carboxylic acid derivative incorporating a cyclobutoxy substituent on a benzene ring. As with any novel or modified compound in a research and development pipeline, unequivocal structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide explains the expected spectroscopic data for this compound and the scientific rationale behind the interpretation, empowering researchers to validate their synthetic products and understand their molecular properties.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound that give rise to its characteristic spectroscopic signals are the carboxylic acid group, the para-substituted aromatic ring, and the cyclobutyl ether linkage. Each of these components will be systematically examined through the lens of NMR, IR, and MS.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the cyclobutyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse program for ¹H NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: The chemical shifts are reported in parts per million (ppm) and are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.[1][3] |

| ~7.9-8.1 | Doublet | 2H | Ar-H (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear downfield. They will be split into a doublet by the adjacent meta protons. |

| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to -O-cyclobutyl) | Protons ortho to the electron-donating cyclobutoxy group are shielded and appear upfield. They will be split into a doublet by the adjacent meta protons. |

| ~4.6-4.8 | Quintet | 1H | -O-CH- | The proton on the carbon attached to the ether oxygen is deshielded by the electronegative oxygen. It will be split into a quintet by the four adjacent methylene protons of the cyclobutyl ring. |

| ~2.4-2.6 | Multiplet | 2H | -CH₂- (cyclobutyl) | Methylene protons adjacent to the methine carbon. |

| ~2.1-2.3 | Multiplet | 2H | -CH₂- (cyclobutyl) | Methylene protons adjacent to the methine carbon. |

| ~1.8-2.0 | Multiplet | 2H | -CH₂- (cyclobutyl) | The remaining methylene protons of the cyclobutyl ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse program for ¹³C NMR. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

-

Referencing: Chemical shifts are referenced to TMS at 0.00 ppm.[2]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4] |

| ~160-165 | Ar-C (para to -COOH) | The aromatic carbon attached to the electron-donating cyclobutoxy group is shielded. |

| ~130-135 | Ar-C (ortho to -COOH) | Aromatic carbons ortho to the carboxylic acid group. |

| ~125-130 | Ar-C (ipso to -COOH) | The quaternary aromatic carbon attached to the carboxylic acid. |

| ~115-120 | Ar-C (ortho to -O-cyclobutyl) | Aromatic carbons ortho to the cyclobutoxy group are shielded. |

| ~75-80 | -O-CH- | The carbon of the cyclobutyl ring attached to the ether oxygen is deshielded. |

| ~30-35 | -CH₂- (cyclobutyl) | Methylene carbons of the cyclobutyl ring. |

| ~15-20 | -CH₂- (cyclobutyl) | The remaining methylene carbon of the cyclobutyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to hydrogen bonding.[5][6] |

| ~1680-1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption.[7][8] |

| ~1600, ~1580, ~1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| ~1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether | A strong band corresponding to the C-O stretching of the carboxylic acid and the aryl ether. |

| ~1100-1150 | C-O stretch | Alkyl Ether | C-O stretching of the cyclobutyl ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[9][10]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

-

Molecular Ion (M⁺˙): A peak at m/z = 192 is expected.[11]

Plausible Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several characteristic pathways.

Caption: Plausible EI-MS fragmentation of this compound.

Interpretation of Fragmentation:

-

Loss of a cyclobutyl radical (C₄H₇•): Cleavage of the ether C-O bond can lead to the formation of a radical cation at m/z = 121, corresponding to the 4-hydroxybenzoic acid radical cation.

-

Loss of a carboxybenzoyl radical (C₇H₅O₃•): This would result in the detection of the cyclobutyl cation at m/z = 55.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a common fragmentation pathway for benzoic acids.[12]

-

Loss of CO: The fragment at m/z = 121 can further lose a molecule of carbon monoxide to give a fragment at m/z = 93.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS and are supported by data from structurally similar compounds. This in-depth analysis provides a robust framework for the structural characterization of this compound. Researchers can use this guide to interpret their experimental data, confirm the identity and purity of their synthesized compound, and gain a deeper understanding of its molecular properties. It is always recommended to compare experimentally obtained data with these predictions for definitive structural assignment.

References

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. Available at: [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. Available at: [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Benzoic acid, 4-[(cyclobutylacetyl)amino]-, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

4-Butoxybenzoic acid - the NIST WebBook. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook. Available at: [Link]

-

February 3, 2021 - YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

This compound (C11H12O3) - PubChemLite. Available at: [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link]

-

Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available at: [Link]

-

Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Available at: [Link]

-

bmse000438 4-Chlorobenzoic Acid at BMRB. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

FT-IR spectrum of 4-(carboxymethoxy)benzoic acid - ResearchGate. Available at: [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed. Available at: [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. Available at: [Link]

-

(a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid | Download Scientific Diagram. Available at: [Link]

-

IR-Spectra of 4-aminobenzoic acid and complex A. - ResearchGate. Available at: [Link]

-

FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. - ResearchGate. Available at: [Link]

-

MS/MS interpretation in identification of unknowns. Available at: [Link]

-

IR-spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Benzoic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. waters.com [waters.com]

- 11. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 12. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Cyclobutoxybenzoic Acid in Common Organic Solvents

For Immediate Release

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-Cyclobutoxybenzoic acid, a molecule of interest in medicinal chemistry, presents a unique solubility profile due to its combination of a polar carboxylic acid group and a nonpolar cyclobutoxy moiety. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. Due to the scarcity of publicly available, quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility and provides a robust, field-proven experimental protocol for its determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The key properties of this compound are outlined in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H12O3 | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Melting Point | 145 - 150 °C | Fisher Scientific[2] |

| pKa | ~4.2 (estimated) | Similar to Benzoic Acid[3] |

| Predicted XlogP | 2.3 | PubChem[1] |

The carboxylic acid group, with an estimated pKa similar to that of benzoic acid (~4.2), is the primary driver of its acidic nature and potential for hydrogen bonding.[3] The cyclobutoxy group contributes to the molecule's lipophilicity, as indicated by the predicted XlogP value of 2.3.[1] This dual character suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in various organic solvents can be rationalized by considering the interplay of polarity, hydrogen bonding capabilities, and the acidic nature of the molecule.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of the carboxylic acid can interact favorably with these solvents. Solubility is expected to be significant in highly polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclobutoxy and phenyl groups will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be disfavored, likely leading to poor solubility.

Impact of Acid-Base Properties

As a carboxylic acid, this compound's solubility can be dramatically influenced by the pH of the solvent system.[5] In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in polar solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) shake-flask method.[6] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[7]

Recommended Experimental Workflow

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A sufficient excess ensures that the solution remains saturated even after reaching equilibrium.[7]

-

Pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).[6][7]

-

After the equilibration period, visually inspect each vial to confirm that an excess of solid material remains. This is crucial for ensuring that the measured concentration represents the true solubility.[7]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[8]

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Develop and validate an HPLC-UV method for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.[4]

-

Inject the diluted samples and standards into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by referencing the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Expected Solubility Profile (Qualitative)

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted. This should be confirmed by experimental data.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid group is disfavored in a nonpolar environment. |

| Chlorinated | Dichloromethane | Moderate | Intermediate polarity allows for some interaction with both polar and nonpolar moieties. |

Safety and Handling

This compound and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and each solvent used.[2][9][10][11]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers and drug development professionals can generate the critical solubility data necessary to advance their research and development efforts. The provided methodology ensures the generation of high-quality, reproducible data that is essential for formulation development, pharmacokinetic studies, and overall drug candidate selection.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Biorelevant.com. Describes equilibrium solubility of a drug substance.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs.

- Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery..

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

- Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.

- PubChemLite. This compound (C11H12O3).

- CLAS. Table of Acids with Ka and pKa Values*.

Sources

- 1. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. library.gwu.edu [library.gwu.edu]

- 4. pharmaguru.co [pharmaguru.co]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. biorelevant.com [biorelevant.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Thermal Properties of 4-Cyclobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the thermal properties of 4-Cyclobutoxybenzoic acid, a compound of interest in materials science and pharmaceutical development. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes known values with established analytical methodologies and comparative data from analogous structures. The guide offers a robust framework for researchers to understand, predict, and experimentally determine the thermal characteristics of this compound. We will delve into the theoretical underpinnings of thermal analysis, provide detailed experimental protocols for techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a comparative analysis with structurally related benzoic acid derivatives. This comprehensive approach is designed to empower researchers with the necessary knowledge to effectively integrate thermal property analysis into their research and development workflows.

Introduction: The Significance of Thermal Properties in Material and Pharmaceutical Sciences

The thermal behavior of an active pharmaceutical ingredient (API) or a functional organic molecule is a critical determinant of its stability, processability, and ultimate performance. Properties such as melting point, decomposition temperature, and heat capacity govern crucial aspects of drug development, including formulation, storage, and manufacturing. For a molecule like this compound, understanding its thermal characteristics is paramount for applications ranging from melt crystallization and polymorph screening to ensuring the stability of a final drug product.

This guide will provide a foundational understanding of these properties, with a specific focus on this compound. We will begin by presenting the currently available data for this compound and then expand our scope to include a detailed discussion of the experimental techniques used to characterize these properties.

Known Thermal Properties of this compound

Direct experimental data on the thermal properties of this compound is sparse in the available scientific literature. However, a key parameter, the melting point, has been reported.

| Thermal Property | Value | Source |

| Melting Point | 192-195 °C | [1] |

This melting point provides a crucial starting point for further thermal analysis. It indicates the temperature at which the compound transitions from a solid to a liquid state and is a fundamental indicator of its purity and crystalline structure. The relatively high melting point suggests strong intermolecular interactions within the crystal lattice.

Experimental Characterization of Thermal Properties: A Methodological Deep Dive

To obtain a comprehensive thermal profile of this compound, a suite of analytical techniques must be employed. This section provides an in-depth look at the most relevant methodologies, explaining the "why" behind experimental choices and offering detailed protocols.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for thermal analysis, providing quantitative data on heat flow into or out of a sample as a function of temperature or time.[2][3] It is indispensable for determining melting points, glass transitions, and enthalpies of fusion, as well as for studying polymorphism. For a crystalline compound like this compound, DSC can reveal the energetics of its phase transitions.[4][5]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 220 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Logical Relationship: DSC Workflow

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining the thermal stability and decomposition temperature of a compound. For this compound, TGA can identify the temperature at which it begins to degrade, providing crucial information for handling and storage. The decomposition of benzoic acid itself is known to produce carbon dioxide and benzene as main products.[6]

Experimental Protocol: Determination of Decomposition Temperature

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

Logical Relationship: TGA Experimental Flow

Caption: Sequential steps in a TGA experiment.

Comparative Analysis with Structurally Related Compounds

To provide context for the expected thermal properties of this compound, it is instructive to compare it with structurally similar benzoic acid derivatives.

| Compound | Melting Point (°C) | Boiling Point (°C) | Additional Notes |

| This compound | 192-195 [1] | Not Available | |

| 4-cyclobutyl-benzoic acid | 118-119[7] | 320.7 (Predicted)[7] | The ether linkage in the target compound appears to significantly increase the melting point. |

| 4-(Cyclohexyloxy)benzoic acid | 183-185[8] | 186-188 (@ 1 Torr)[8] | The larger cycloalkyl group results in a slightly lower melting point compared to the cyclobutoxy derivative. |

| 4-tert-Butylbenzoic acid | 164.5-165.5[9] | Not Available | The bulky tert-butyl group leads to a lower melting point. |

| 4-Butoxybenzoic acid | 147-150[10] | Not Available | The linear alkoxy chain results in a significantly lower melting point compared to the cyclic ether. |

| 4-Chlorobenzoic acid | 238-241 | Not Available | The presence of a halogen significantly increases the melting point due to strong intermolecular interactions. |

Insights from Comparative Analysis: The data suggests that the presence and nature of the substituent at the 4-position of the benzoic acid ring have a profound impact on the melting point. The cyclobutoxy group in the target compound leads to a relatively high melting point, likely due to a combination of molecular packing efficiency in the crystal lattice and intermolecular forces.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the thermal properties of this compound. While direct experimental data remains limited, a clear pathway for the thorough characterization of this compound has been outlined. By employing techniques such as DSC and TGA, researchers can obtain critical data on its melting behavior, thermal stability, and other key parameters. The comparative analysis with related compounds offers a valuable framework for interpreting these experimental results.

Future work should focus on the experimental determination of the full suite of thermal properties for this compound. Furthermore, studies into its polymorphism and the influence of different crystalline forms on its thermal behavior would be of significant value to the pharmaceutical and materials science communities.

References

-

PrepChem.com. Synthesis of 4-cyclobutyloxybenzoic acid. Available at: [Link]

-

CAS Common Chemistry. 4-(Cyclohexyloxy)benzoic acid. Available at: [Link]

-

ResearchGate. Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Available at: [Link]

-

PubChem. 4-tert-Butylbenzoic acid. Available at: [Link]

-

NIST WebBook. 4-Butoxybenzoic acid. Available at: [Link]

-

ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid. Available at: [Link]

-

National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at: [Link]

-

PubChemLite. This compound (C11H12O3). Available at: [Link]

- Google Patents. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

-

Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Available at: [Link]

-

Chemcasts. 4-formylbenzoic acid Properties vs Temperature | Cp, Density, Viscosity. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link]

-

ResearchGate. The thermal decomposition of benzoic acid. Available at: [Link]

-

Eureka | Patsnap. Preparation method of 4-(4-phenylbutoxy) benzoic acid. Available at: [Link]

-

PubChem. 4-Butoxybenzoic acid. Available at: [Link]

-

PubMed. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Available at: [Link]

-

Cheméo. Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). Available at: [Link]

-

National Institutes of Health. Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Available at: [Link]

-

Cheméo. Chemical Properties of Benzenebutanoic acid (CAS 1821-12-1). Available at: [Link]

-

ResearchGate. Melting of benzoic acid obtained in a DSC experiment where the heating.... Available at: [Link]

-

ResearchGate. DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,.... Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-cyclobutyl-benzoic acid CAS#: 3158-70-1 [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]

The Virtuoso Molecule: A Technical Guide to 4-Cyclobutoxybenzoic Acid in Advanced Materials Science

Abstract

This technical guide provides a comprehensive exploration of 4-Cyclobutoxybenzoic acid, a versatile organic molecule poised for significant contributions to materials science. With its unique combination of a rigid benzoic acid core and a non-linear cyclobutoxy tail, this compound offers a fascinating platform for the design of novel liquid crystals and functional polymers. This document will delve into the synthesis, characterization, and potential applications of this compound, offering researchers, scientists, and professionals in drug development a detailed roadmap for harnessing its unique properties. We will explore its role in the creation of thermotropic liquid crystals, detailing synthetic strategies and structure-property relationships. Furthermore, we will investigate its potential incorporation into advanced polymer systems, including polyesters and photosensitive materials, providing insights into the design of next-generation functional materials.

Introduction: The Architectural Uniqueness of this compound

At the heart of materials science lies the quest for molecules that can be precisely engineered to achieve desired macroscopic properties. This compound emerges as a compelling candidate in this pursuit, distinguished by its molecular architecture. The molecule consists of a rigid aromatic core, the benzoic acid moiety, which provides a foundation for ordered structures. Appended to this is a cyclobutoxy group, a four-membered aliphatic ring linked via an ether bond. This terminal group is of particular interest as it deviates from the more commonly studied linear alkyl chains, introducing a degree of conformational constraint and non-linearity that can profoundly influence intermolecular interactions and self-assembly behavior.

This guide will illuminate the potential of this compound as a building block for two major classes of advanced materials:

-

Thermotropic Liquid Crystals: Materials that exhibit fluid-like properties while maintaining a degree of long-range molecular order over a specific temperature range. The unique shape of the cyclobutoxy group can be leveraged to fine-tune the mesophase behavior, potentially leading to the discovery of novel liquid crystalline phases with unique optical and electronic properties.

-

Functional Polymers: By incorporating the 4-cyclobutoxybenzoyl moiety into polymer backbones or as pendant groups, it is possible to imbue these macromolecules with specific functionalities. These may include enhanced thermal stability, tailored solubility, or even photo-responsive behavior, opening doors for applications in high-performance plastics, coatings, and advanced lithography.

This document will serve as a technical resource, providing not only theoretical insights but also practical, step-by-step protocols for the synthesis and characterization of materials derived from this compound.

Synthesis and Characterization of this compound

A reliable and well-characterized source of the core molecule is paramount for any materials development program. This section details a robust synthetic route to this compound and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. The general two-step process involves the alkylation of a protected 4-hydroxybenzoic acid derivative followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-Cyclobutoxybenzoate

-

To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

To this suspension, add cyclobutyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 4-cyclobutoxybenzoate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-cyclobutoxybenzoate in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2M HCl) until a white precipitate forms.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.[1]

Caption: Synthetic pathway for this compound.

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected key characterization data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the methine proton of the cyclobutoxy group (a multiplet), and the methylene protons of the cyclobutoxy group (multiplets). A broad singlet for the carboxylic acid proton. |